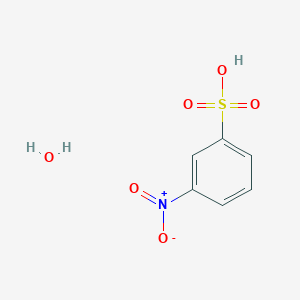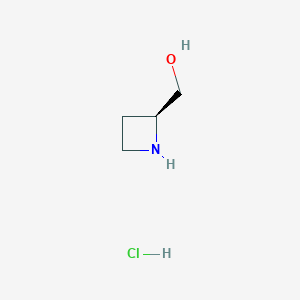
3-nitrobenzenesulfonic Acid Hydrate
Descripción general
Descripción
3-Nitrobenzenesulfonic acid hydrate, also known as 3-Nitrobenzenesulfonic acid monohydrate, is a crystalline solid . It is primarily used as a mild oxidizing agent or as a precursor for colorant intermediates .
Synthesis Analysis
3-Nitrobenzenesulfonic acid is produced by dissolving nitrobenzene in 98% sulfuric acid and heating to 80°C. Then 65% oleum is added at this temperature, and the reaction is completed by heating for 9 hours at 105°C . A simple and efficient method for the sulfonation of nitrobenzene using SO3 as the sulfonating agent in a microreactor was also developed .Molecular Structure Analysis
The molecular formula of 3-Nitrobenzenesulfonic acid hydrate is C6H7NO6S . The molecular weight is 221.19 g/mol . The InChI code isInChI=1S/C6H5NO5S.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 . Physical And Chemical Properties Analysis
3-Nitrobenzenesulfonic acid hydrate is a white to off-white crystalline solid that is soluble in water . The melting point is 90-95°C .Aplicaciones Científicas De Investigación
Synthesis of Quinoline
3-Nitrobenzenesulfonic Acid Hydrate is used in the synthesis of quinoline . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is slightly soluble in water and is mainly used as a precursor to other specialty chemicals.
Stabilizer for Dyeing of Fibers
This compound acts as a stabilizer in the dyeing process of fibers . It helps to ensure that the dye is evenly distributed throughout the material and does not fade or wash out easily. This results in vibrant, long-lasting colors.
Assistant in Discharge Printing
In the textile industry, 3-Nitrobenzenesulfonic Acid Hydrate is used as an assistant in discharge printing . Discharge printing is a process where a bleaching agent is applied to the fabric to remove color in specific areas, creating a unique design. This compound helps to ensure the bleaching agent is applied evenly and effectively.
Oxidizing Agent in Demetalizers
3-Nitrobenzenesulfonic Acid Hydrate serves as an oxidizing agent in demetalizers . Demetalization is a process used in various industries to remove metal ions from solutions. The compound’s oxidizing properties allow it to effectively remove these ions.
Industrial Cleaners
Due to its strong oxidizing properties, 3-Nitrobenzenesulfonic Acid Hydrate is also used in industrial cleaners . It helps in breaking down stains and other tough substances, making it easier to clean surfaces.
Developing Agent for Electroplating
In the electroplating industry, this compound is used as a developing agent . It helps in the deposition of a thin layer of metal onto a surface, which can enhance the appearance, corrosion resistance, and other properties of the object being plated.
Auxiliary for Dying Fabrics
3-Nitrobenzenesulfonic Acid Hydrate is used as an auxiliary for dying fabrics . It aids in the dyeing process, ensuring that the dye penetrates the fabric evenly and results in a uniform color.
Organic Building Blocks
This compound is also used as an organic building block in various chemical reactions . Its unique structure and properties make it a valuable component in the synthesis of a wide range of organic compounds.
Safety And Hazards
Propiedades
IUPAC Name |
3-nitrobenzenesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEALYGHSZTSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitrobenzenesulfonic Acid Hydrate | |
CAS RN |
79326-96-8 | |
| Record name | Benzenesulfonic acid, 3-nitro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79326-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B3155113.png)









![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene](/img/structure/B3155198.png)

